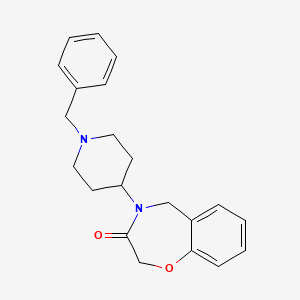

4-(1-Benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1-Benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Wissenschaftliche Forschungsanwendungen

4-(1-Benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several applications in scientific research:

-

Medicinal Chemistry: : It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known psychoactive compounds .

-

Pharmacology: : The compound is investigated for its interactions with various neurotransmitter systems, including dopamine and serotonin receptors .

-

Biological Studies: : It is used in research to understand its effects on cellular pathways and its potential as a modulator of enzyme activity.

Wirkmechanismus

Target of Action

Similar compounds such as 4-benzylpiperidine have been shown to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

As a monoamine releasing agent, 4-(1-Benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one likely interacts with its targets by increasing the release of monoamines, specifically dopamine and norepinephrine, into the synaptic cleft. This results in an increase in the signaling of these neurotransmitters, leading to changes in neuronal activity .

Biochemical Pathways

The compound’s action on dopamine and norepinephrine release implicates it in several biochemical pathways. These include the dopaminergic and noradrenergic signaling pathways, which are involved in a variety of physiological processes such as mood regulation, reward, and stress response .

Pharmacokinetics

Similar compounds like 4-benzylpiperidine have been noted to have a fast onset of action and a short duration . These properties suggest that the compound is rapidly absorbed and eliminated, but further studies would be needed to confirm this.

Result of Action

The increased release of dopamine and norepinephrine induced by 4-(1-Benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can lead to a variety of molecular and cellular effects. These may include increased neuronal firing, changes in gene expression, and alterations in synaptic plasticity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps:

-

Formation of Benzylpiperidine: : The initial step involves the synthesis of 1-benzylpiperidine. This can be achieved by the catalytic hydrogenation of 4-cyanopyridine in the presence of toluene, followed by the reduction of the pyridine ring .

-

Cyclization to Form Benzoxazepinone: : The benzylpiperidine intermediate is then subjected to cyclization reactions to form the benzoxazepinone ring. This step often involves the use of reagents such as phosgene or triphosgene under controlled conditions to facilitate the formation of the oxazepine ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

-

Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce the oxazepine ring to a more saturated form.

-

Substitution: : Nucleophilic substitution reactions can occur at the benzyl group, where reagents such as sodium hydride and alkyl halides can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) and alkyl halides under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could lead to more saturated derivatives of the original compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Benzylpiperidine: Known for its role as a monoamine releasing agent with selectivity for dopamine and norepinephrine.

3-(Piperidin-4-yl)benzo[d]isoxazole: Investigated for its potential as a GlyT1 inhibitor in the treatment of schizophrenia.

Uniqueness

4-(1-Benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one stands out due to its combined structural features, which may confer unique pharmacological properties not seen in simpler analogs. Its dual functionality as both a benzylpiperidine and a benzoxazepinone derivative allows for a broader range of biological activities and potential therapeutic applications.

Biologische Aktivität

The compound 4-(1-benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a member of the benzoxazepine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O with a molar mass of approximately 284.40 g/mol. The structure consists of a benzoxazepine core substituted with a benzylpiperidine moiety, which is crucial for its biological activity.

The biological activity of 4-(1-benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one primarily involves modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation may contribute to its potential use in treating neurological disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like effects in animal models, potentially through the inhibition of monoamine reuptake.

- Anxiolytic Properties : It has been observed to reduce anxiety-like behaviors in rodent models, indicating potential use as an anxiolytic agent.

- Neuroprotective Effects : In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neuroprotection.

Data Table: Biological Activity Summary

Case Study 1: Antidepressant Efficacy

In a controlled study involving mice subjected to chronic mild stress, administration of 4-(1-benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one resulted in significant reductions in immobility time during forced swim tests compared to control groups. This suggests a potential mechanism similar to that of traditional antidepressants.

Case Study 2: Anxiolytic Effects

Another study assessed the compound's effects on anxiety using the elevated plus maze test. Mice treated with the compound spent significantly more time in the open arms of the maze compared to untreated controls, indicating reduced anxiety levels.

Eigenschaften

IUPAC Name |

4-(1-benzylpiperidin-4-yl)-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c24-21-16-25-20-9-5-4-8-18(20)15-23(21)19-10-12-22(13-11-19)14-17-6-2-1-3-7-17/h1-9,19H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXTVZBKOWUXNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC3=CC=CC=C3OCC2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.